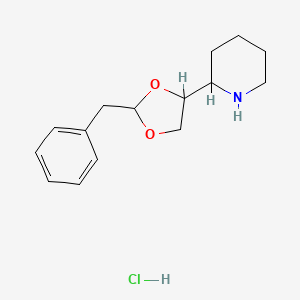
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride is a chemical compound that features a dioxolane ring substituted with a benzyl group and a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride typically involves the reaction of benzyl chloride with piperidine to form a benzylpiperidine intermediate. This intermediate is then reacted with a dioxolane derivative under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of fully saturated dioxolane derivatives.
Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the dioxolane ring may participate in hydrogen bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxane
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane acetate
Uniqueness
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in aqueous media, making it more suitable for biological studies compared to its non-salt counterparts.
特性
CAS番号 |
7457-33-2 |
|---|---|
分子式 |
C15H22ClNO2 |
分子量 |
283.79 g/mol |
IUPAC名 |
2-(2-benzyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-6-12(7-3-1)10-15-17-11-14(18-15)13-8-4-5-9-16-13;/h1-3,6-7,13-16H,4-5,8-11H2;1H |
InChIキー |
RTRRLGMLGDRPOZ-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C2COC(O2)CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


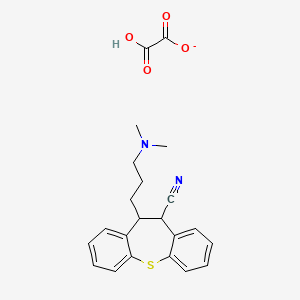

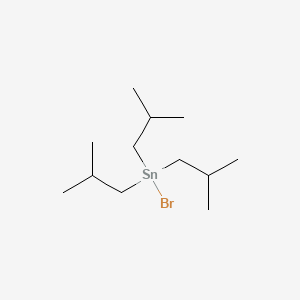
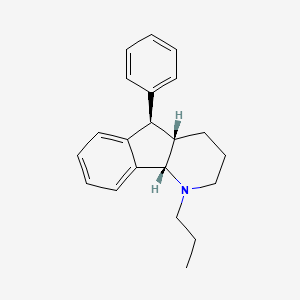
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
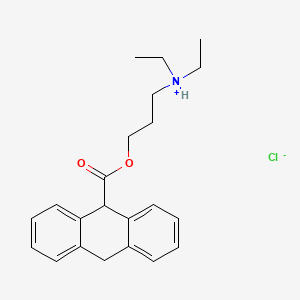

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
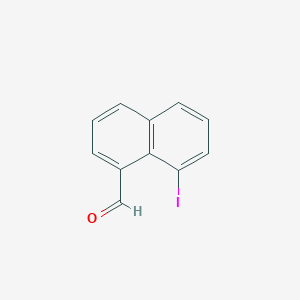
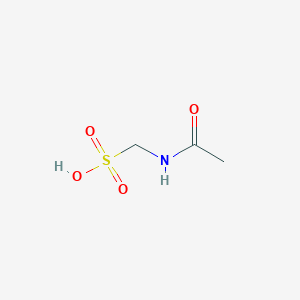

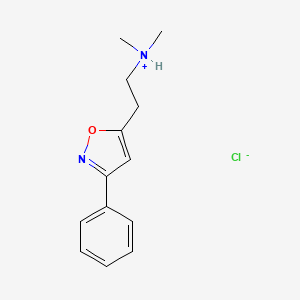

![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
